molecular formula C18H14F3N3O2S B2419189 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226428-65-4

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2419189
CAS No.: 1226428-65-4
M. Wt: 393.38
InChI Key: REEKICZVFMOVFK-UHFFFAOYSA-N
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Description

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a trifluoromethoxy group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the condensation of a substituted benzaldehyde with glyoxal and ammonia or an amine. The resulting imidazole intermediate is then subjected to further functionalization to introduce the phenyl and trifluoromethoxy groups.

The final step involves the introduction of the thioacetamide moiety. This can be achieved through a nucleophilic substitution reaction, where the imidazole intermediate reacts with a suitable thioacetamide precursor under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is known to interact with various biological targets.

    Medicine: The compound’s potential pharmacological activities make it a candidate for drug development. Its trifluoromethoxy group is known to enhance metabolic stability and bioavailability.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting or modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-((5-phenyl-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-((5-phenyl-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

    2-((5-phenyl-1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a nitro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, which can improve its pharmacokinetic profile. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)26-14-8-6-13(7-9-14)24-15(12-4-2-1-3-5-12)10-23-17(24)27-11-16(22)25/h1-10H,11H2,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEKICZVFMOVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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